4-Methoxy-2-naphthalenesulfonyl chloride
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Overview
Description
4-Methoxy-2-naphthalenesulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
4-Methoxy-2-naphthalenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of 4-methoxy-2-naphthol with chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride. The reaction conditions typically involve heating the mixture to facilitate the conversion.
Industrial production methods may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Methoxy-2-naphthalenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-methoxy-2-naphthalenesulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-2-naphthalenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives. It is also used in the synthesis of fluorescent dyes and other functional materials.
Biology: The compound is used in the derivatization of biomolecules for analytical purposes, such as in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2-naphthalenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The methoxy group on the naphthalene ring can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
4-Methoxy-2-naphthalenesulfonyl chloride can be compared with other similar compounds, such as:
2-Naphthalenesulfonyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and reactivity.
6-Methoxy-2-naphthalenesulfonyl chloride: Similar structure but with the methoxy group in a different position, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C11H9ClO3S |
---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
4-methoxynaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO3S/c1-15-11-7-9(16(12,13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3 |
InChI Key |
XIBJNAWXSGGGDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
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